![molecular formula C8H8BFO4 B596098 2-Fluoro-3-(methoxycarbonyl)phenylboronic acid CAS No. 1315476-07-3](/img/structure/B596098.png)
2-Fluoro-3-(methoxycarbonyl)phenylboronic acid
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Overview
Description
“2-Fluoro-3-(methoxycarbonyl)phenylboronic acid” is a chemical compound with the empirical formula C8H8BFO4 . It is a solid substance and is used in organic synthesis .
Molecular Structure Analysis
The molecular weight of “2-Fluoro-3-(methoxycarbonyl)phenylboronic acid” is 197.96 . The SMILES string representation of the molecule isCOC(C1=CC=CC(B(O)O)=C1F)=O
. Physical And Chemical Properties Analysis
“2-Fluoro-3-(methoxycarbonyl)phenylboronic acid” is a solid substance . It is recommended to be stored in a sealed, dry environment at room temperature .Scientific Research Applications
Cross-Coupling Reactions and Molecular Synthesis
- Hybrid Nanomaterials Characterization : The compound was involved in the preparation of a chiral derivative through Suzuki C−C coupling, which was then immobilized onto carbon nanotubes. This application demonstrates its utility in creating complex hybrid materials with potential uses in catalysis and material science (Monteiro et al., 2015).
- Ortho-Directing Agent in Aromatic C-H Silylation : Demonstrates the use of arylboronic acids as directing agents in ruthenium-catalyzed aromatic C-H silylation, showcasing its versatility in selective organic transformations (Ihara & Suginome, 2009).
- Building Blocks for Fluorinated Compounds : Used in the synthesis of fluorine-bearing heterocyclic compounds, highlighting its role in introducing fluorine into molecules, which is beneficial for drug development and materials science (Shi, Wang, & Schlosser, 1996).
Sensing Applications
- Glucose Sensing : A derivative was synthesized for enzyme-free glucose sensing at physiological conditions, illustrating its potential in biomedical applications, specifically for non-enzymatic glucose monitoring (Bao et al., 2021).
Antifungal and Anticancer Activity
- Antiproliferative and Proapoptotic Compounds : Investigated for its antiproliferative potential against various cancer cell lines, indicating its promise as a novel class of anticancer agents. Specific derivatives showed strong cell cycle arrest and apoptosis induction in ovarian cancer cells (Psurski et al., 2018).
- Antifungal Activity : The antifungal activity of formylphenylboronic acids, including fluoro-substituted derivatives, against various fungal strains highlights its potential in developing new antifungal agents (Borys et al., 2019).
Chemical and Physical Studies
- Adsorption Mechanism Studies : Fluoro and formyl analogues of phenylboronic acids were studied for their adsorption mechanisms using spectroscopic techniques, providing insights into the interactions and stability of these compounds on surfaces (Piergies et al., 2013).
Safety And Hazards
properties
IUPAC Name |
(2-fluoro-3-methoxycarbonylphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BFO4/c1-14-8(11)5-3-2-4-6(7(5)10)9(12)13/h2-4,12-13H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNQFICBQZRXEB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C(=O)OC)F)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BFO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301236867 |
Source
|
Record name | Benzoic acid, 3-borono-2-fluoro-, 1-methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301236867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.96 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-(methoxycarbonyl)phenylboronic acid | |
CAS RN |
1315476-07-3 |
Source
|
Record name | Benzoic acid, 3-borono-2-fluoro-, 1-methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1315476-07-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 3-borono-2-fluoro-, 1-methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301236867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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